molecular formula C25H33Br2NO B13994105 6-(Azepan-1-yl)-2-bromo-4,4-diphenylheptan-3-one;hydrobromide CAS No. 7475-86-7

6-(Azepan-1-yl)-2-bromo-4,4-diphenylheptan-3-one;hydrobromide

Cat. No.: B13994105
CAS No.: 7475-86-7
M. Wt: 523.3 g/mol
InChI Key: YFKNXRHFADXPOR-UHFFFAOYSA-N
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Description

6-(Azepan-1-yl)-2-bromo-4,4-diphenylheptan-3-one;hydrobromide is a complex organic compound that features a bromine atom, two phenyl groups, and an azepane ring

Preparation Methods

The synthesis of 6-(Azepan-1-yl)-2-bromo-4,4-diphenylheptan-3-one;hydrobromide typically involves multiple steps. One common synthetic route includes the bromination of a precursor compound followed by the introduction of the azepane ring. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale reactions in controlled environments to maintain consistency and quality.

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-(Azepan-1-yl)-2-bromo-4,4-diphenylheptan-3-one;hydrobromide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-(Azepan-1-yl)-2-bromo-4,4-diphenylheptan-3-one;hydrobromide involves its interaction with specific molecular targets. The compound may bind to certain receptors or enzymes, leading to a cascade of biochemical events. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

When compared to similar compounds, 6-(Azepan-1-yl)-2-bromo-4,4-diphenylheptan-3-one;hydrobromide stands out due to its unique combination of structural features. Similar compounds include:

  • (2-Azepan-1-yl-2-phenylethyl)amine
  • 6-Azepan-1-ylpyridin-3-amine
  • 1-Azepan-1-Yl-2-Phenyl-2-(4-Thioxo-1,4-Dihydro-Pyrazolo[3,4-D]Pyrimidin-5-Yl)Ethanone Adduct These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture, which can lead to different chemical and biological properties.

Properties

CAS No.

7475-86-7

Molecular Formula

C25H33Br2NO

Molecular Weight

523.3 g/mol

IUPAC Name

6-(azepan-1-yl)-2-bromo-4,4-diphenylheptan-3-one;hydrobromide

InChI

InChI=1S/C25H32BrNO.BrH/c1-20(27-17-11-3-4-12-18-27)19-25(24(28)21(2)26,22-13-7-5-8-14-22)23-15-9-6-10-16-23;/h5-10,13-16,20-21H,3-4,11-12,17-19H2,1-2H3;1H

InChI Key

YFKNXRHFADXPOR-UHFFFAOYSA-N

Canonical SMILES

CC(CC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)C(C)Br)N3CCCCCC3.Br

Origin of Product

United States

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